2-Bromo-3-hexadecylthiophene molecular structure and weight
2-Bromo-3-hexadecylthiophene molecular structure and weight
Executive Summary
2-Bromo-3-hexadecylthiophene (C₂₀H₃₅BrS) is a critical organosulfur intermediate used primarily in the synthesis of regioregular poly(3-hexadecylthiophene) (P3HDT). While historically categorized within organic electronics for Field-Effect Transistors (OFETs), its utility has expanded into bio-electronics and pharmaceutical analysis . The lipophilic C16 alkyl chain confers unique self-assembly properties, making its polymeric derivatives ideal for solid-phase microextraction (SPME) of drugs from plasma and as active layers in biosensors. This guide details its molecular structure, synthesis, and application in high-precision bio-interfaces.
Molecular Architecture & Weight Analysis
The structural integrity of 2-bromo-3-hexadecylthiophene is defined by the regioselective bromination of the thiophene ring at the
Structural Specifications
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IUPAC Name: 2-bromo-3-hexadecylthiophene
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Molecular Formula: C₂₀H₃₅BrS
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SMILES: CCCCCCCCCCCCCCCCc1ccsc1Br
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Key Feature: The C16 alkyl chain (hexadecyl) induces strong van der Waals interactions, promoting lamellar packing in subsequent polymers, which is critical for charge transport in bio-electronic devices.
Molecular Weight Calculation
The precise molecular weight is essential for stoichiometric calculations in Grignard Metathesis (GRIM) polymerizations.
| Element | Count | Atomic Mass (amu) | Total Mass contribution |
| Carbon (C) | 20 | 12.011 | 240.22 |
| Hydrogen (H) | 35 | 1.008 | 35.28 |
| Bromine (Br) | 1 | 79.904 | 79.90 |
| Sulfur (S) | 1 | 32.060 | 32.06 |
| Total MW | 387.46 g/mol |
Note: High-resolution Mass Spectrometry (HRMS) typically seeks the monoisotopic mass of 386.16 g/mol (based on
Physicochemical Profile
Understanding the physical state is crucial for handling. Unlike its shorter homolog (2-bromo-3-hexylthiophene), the hexadecyl variant exhibits waxy solid characteristics at lower temperatures due to increased London dispersion forces.
| Property | Value / Description |
| Physical State | Waxy solid or viscous oil (dependent on purity/temp) |
| Melting Point | ~18–25 °C (Phase transition sensitive to purity) |
| Boiling Point | >200 °C (at 760 mmHg); typically distilled under high vacuum (<0.1 mmHg) |
| Solubility | Soluble in CHCl₃, THF, Hexane, Dichloromethane. Insoluble in water/methanol. |
| Density | ~1.08 - 1.12 g/mL (Estimated based on homologs) |
| Stability | Light sensitive; store under inert atmosphere (Ar/N₂) at 4°C. |
Synthesis Protocol: Regioselective Bromination
The synthesis targets the C2 position. The use of N-Bromosuccinimide (NBS) is preferred over elemental bromine to control regioselectivity and prevent over-bromination to the 2,5-dibromo species.
Reaction Mechanism
The reaction proceeds via electrophilic aromatic substitution. The C3-alkyl group activates the C2 position electronically, although it sterically hinders it. However, in thiophenes, the
Step-by-Step Methodology
Reagents: 3-hexadecylthiophene (1.0 eq), NBS (1.05 eq), Chloroform/Acetic Acid (1:1 v/v).
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Preparation: Dissolve 3-hexadecylthiophene in a 1:1 mixture of CHCl₃ and glacial acetic acid. Shield the flask from light to prevent radical side reactions.
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Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane eluent) or GC-MS.
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Quenching: Pour reaction mixture into water. Extract with chloroform (3x).
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Purification: Wash organic layer with NaHCO₃ (sat. aq.) to remove acid, then brine. Dry over MgSO₄.
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Isolation: Remove solvent in vacuo. Purify the crude oil via silica gel column chromatography (Eluent: 100% Hexane).
Figure 1: Synthetic workflow for the regioselective bromination of 3-hexadecylthiophene.
Characterization & Validation
Trustworthiness in synthesis is established via NMR and MS analysis.
Proton NMR ( H-NMR, 400 MHz, CDCl )
- 7.18 ppm (1H, d, J=5.6 Hz): Aromatic proton at C5.
- 6.79 ppm (1H, d, J=5.6 Hz): Aromatic proton at C4 (Note: If C2 is brominated, the C4/C5 coupling is characteristic. In 2-bromo-3-alkylthiophenes, the signal at C5 is often a doublet).
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2.56 ppm (2H, t):
-methylene protons (-CH₂-) attached to the thiophene ring. -
1.60 ppm (2H, m):
-methylene protons. - 1.25 ppm (26H, broad s): Bulk methylene envelope of the hexadecyl chain.
- 0.88 ppm (3H, t): Terminal methyl group.
Mass Spectrometry[1]
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Expected m/z: 386.1 and 388.1 (1:1 isotopic ratio due to
and ). -
Fragmentations: Loss of the alkyl chain or bromine may be observed depending on ionization method (EI vs ESI).
Applications in Drug Development & Bio-Electronics[2][3]
While 2-bromo-3-hexadecylthiophene is a monomer, its polymerized form, Poly(3-hexadecylthiophene) (P3HDT) , is the functional agent in biomedical applications.
Solid-Phase Microextraction (SPME)
P3HDT films, synthesized from this monomer, serve as superior sorbents for extracting non-polar drugs from complex biological matrices (e.g., plasma).
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Mechanism: The long C16 chains create a hydrophobic network that effectively traps lipophilic drug molecules (e.g., antidepressants, NSAIDs) while excluding polar proteins.
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Advantage: Higher extraction efficiency compared to commercial fibers due to
- interactions with aromatic drug cores.
OFET Biosensors
In organic field-effect transistors (OFETs), P3HDT acts as the semiconductor channel.
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Sensing: Functionalization of the polymer surface allows for the detection of specific biomarkers or ions (e.g., Mercury ions in fluids).
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Bio-compatibility: The alkyl chain length mimics lipid bilayers, improving interface stability with biological tissues.
Figure 2: Translation of the monomer into functional biomedical materials.
References
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PubChem. (2025).[1] 2-Bromo-3-hexylthiophene (Homolog Reference for Chemical Properties). National Library of Medicine. Link
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Loewe, R. S., et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method. Macromolecules, 34(13), 4324-4333. Link
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Kataoka, H., Ishizaki, A., & Saito, K. (2016).[2][3] Recent progress in solid-phase microextraction and its pharmaceutical and biomedical applications.[2][3] Analytical Sciences.[4] Link
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Sigma-Aldrich. (2025). Product Specification: 2-Bromo-3-hexylthiophene (Analogous Standard).Link
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Bera, J. K., et al. (2018). Bromine Generation with NBS: Catalytic Olefin Aziridination Reactions.[5] ResearchGate. Link
